![molecular formula C13H13N3O3 B13728571 (2R)-2-[(5-nitropyridin-2-yl)amino]-2-phenylethanol](/img/structure/B13728571.png)
(2R)-2-[(5-nitropyridin-2-yl)amino]-2-phenylethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-[(5-nitropyridin-2-yl)amino]-2-phenylethanol is a chiral compound with a complex structure that includes a nitropyridine moiety and a phenylethanol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[(5-nitropyridin-2-yl)amino]-2-phenylethanol typically involves the following steps:
Nitration of Pyridine: The starting material, pyridine, undergoes nitration to form 5-nitropyridine.
Amination: The nitropyridine is then subjected to amination to introduce the amino group at the 2-position.
Chiral Synthesis: The chiral center is introduced through a reaction with a chiral auxiliary or by using chiral catalysts to ensure the (2R) configuration.
Coupling Reaction: The final step involves coupling the 5-nitropyridin-2-ylamine with 2-phenylethanol under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and amination processes, followed by chiral resolution techniques to obtain the desired enantiomer. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-2-[(5-nitropyridin-2-yl)amino]-2-phenylethanol can undergo various chemical reactions, including:
Oxidation: The phenylethanol group can be oxidized to form the corresponding ketone.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The amino group on the pyridine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride can achieve reduction.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: The major product is the corresponding ketone.
Reduction: The major product is the amino derivative.
Substitution: The products depend on the nature of the substituent introduced.
Wissenschaftliche Forschungsanwendungen
(2R)-2-[(5-nitropyridin-2-yl)amino]-2-phenylethanol has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific optical or electronic properties.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Industrial Applications: The compound can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (2R)-2-[(5-nitropyridin-2-yl)amino]-2-phenylethanol involves its interaction with specific molecular targets. The nitropyridine moiety can participate in electron transfer reactions, while the phenylethanol group can interact with hydrophobic pockets in proteins or enzymes. The compound may inhibit or activate specific pathways depending on its binding affinity and the nature of the target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-5-nitropyridine: This compound shares the nitropyridine moiety but lacks the phenylethanol group.
2-(Pyridin-2-yl)pyrimidine Derivatives: These compounds have a pyridine ring but differ in the substituents and overall structure.
N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine: This compound has a similar nitropyridine structure but includes additional functional groups and a different core structure.
Uniqueness
(2R)-2-[(5-nitropyridin-2-yl)amino]-2-phenylethanol is unique due to its chiral center and the combination of the nitropyridine and phenylethanol moieties. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Eigenschaften
Molekularformel |
C13H13N3O3 |
|---|---|
Molekulargewicht |
259.26 g/mol |
IUPAC-Name |
(2R)-2-[(5-nitropyridin-2-yl)amino]-2-phenylethanol |
InChI |
InChI=1S/C13H13N3O3/c17-9-12(10-4-2-1-3-5-10)15-13-7-6-11(8-14-13)16(18)19/h1-8,12,17H,9H2,(H,14,15)/t12-/m0/s1 |
InChI-Schlüssel |
XLYQZENRJZEKAW-LBPRGKRZSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)[C@H](CO)NC2=NC=C(C=C2)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC=C(C=C1)C(CO)NC2=NC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


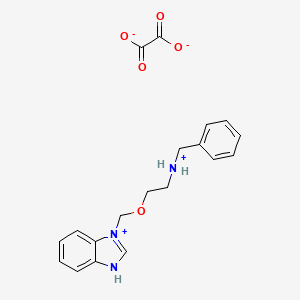
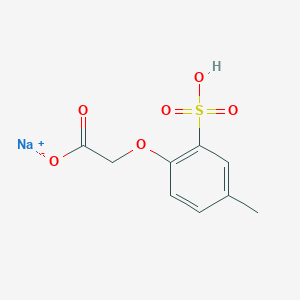
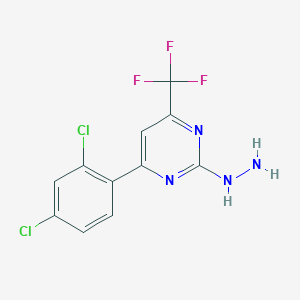
![3-[4-(Trifluoromethyl)-3-indolyl]propanoic Acid](/img/structure/B13728515.png)
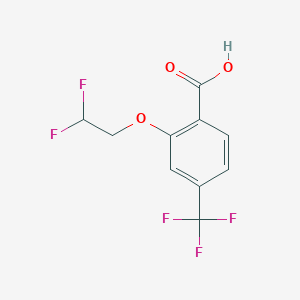

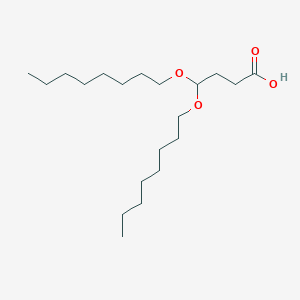
![Magnesium 4,4'-dioxido-[1,1'-biphenyl]-3,3'-dicarboxylate](/img/structure/B13728539.png)

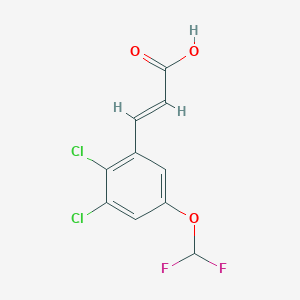
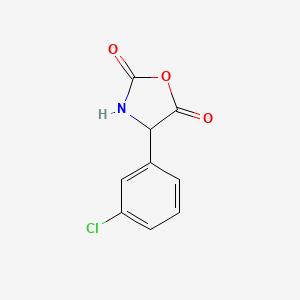
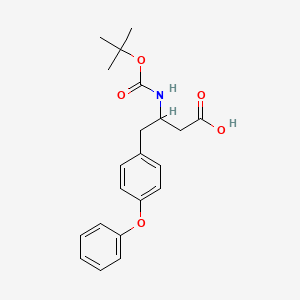
![8-Iodo-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13728583.png)

